molecular formula C4H16N4O6S2 B12541150 Sulfamic acid--piperazine (2/1) CAS No. 664302-62-9

Sulfamic acid--piperazine (2/1)

Cat. No.: B12541150
CAS No.: 664302-62-9
M. Wt: 280.3 g/mol
InChI Key: AIMCLSSQFVUVTI-UHFFFAOYSA-N
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Description

Sulfamic acid–piperazine (2/1) is a molecular complex formed by the interaction of two sulfamic acid (H₃NSO₃) molecules with one piperazine (C₄H₁₀N₂) molecule. Sulfamic acid, a strong inorganic acid, reacts with the basic piperazine to form a stable salt-like structure. This compound is notable for its applications in medicinal chemistry and industrial processes, particularly as an intermediate in synthesizing bioactive piperazine derivatives and as a descaling agent . The formation of sulfamic acid–piperazine salts occurs via ring-opening reactions of cyclic sulfamidates or direct acid-base interactions, as demonstrated in synthetic protocols .

Key properties:

  • Stability: Non-hygroscopic crystalline solid .
  • Reactivity: Participates in nucleophilic substitutions and coupling reactions to generate heterocyclic compounds .
  • Bioactivity: Precursor to antibacterial agents and enzyme inhibitors (e.g., DPP-IV) .

Properties

CAS No.

664302-62-9

Molecular Formula

C4H16N4O6S2

Molecular Weight

280.3 g/mol

IUPAC Name

piperazine;sulfamic acid

InChI

InChI=1S/C4H10N2.2H3NO3S/c1-2-6-4-3-5-1;2*1-5(2,3)4/h5-6H,1-4H2;2*(H3,1,2,3,4)

InChI Key

AIMCLSSQFVUVTI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.NS(=O)(=O)O.NS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Direct Neutralization of Piperazine with Sulfamic Acid

The most straightforward method involves the neutralization of piperazine with sulfamic acid in aqueous or solvent-mediated conditions. This approach leverages the basicity of piperazine’s nitrogen atoms and the acidity of sulfamic acid’s sulfonate group.

Stoichiometric Aqueous Synthesis

In a representative protocol from Patent DE19547649C2 , piperazine derivatives are reacted with concentrated sulfuric acid under controlled dehydration conditions. For instance, N-(2-hydroxyethyl)piperazine is sulfonated using 90–98% sulfuric acid at 140–180°C, followed by neutralization with sodium hydroxide to yield the target compound. Key parameters include:

  • Molar ratio : 1.8–2.0 parts sulfuric acid per part piperazine derivative.
  • Temperature : 120–220°C (optimal at 140–180°C).
  • Yield : 99% after purification.

Solvent-Mediated Crystallization

VulcanChem’s industrial protocol describes dissolving piperazine in water and gradually adding sulfamic acid while maintaining pH 6–7. The product crystallizes upon cooling, with yields exceeding 90%. Critical factors include:

  • Solvent : Water or ethanol-water mixtures.
  • Crystallization temperature : 0–5°C.
  • Purity : ≥98% after recrystallization.
Table 1: Direct Neutralization Methods
Method Reactants Conditions Yield Purity Source
Aqueous sulfonation N-(2-hydroxyethyl)piperazine, H₂SO₄ 140–180°C, 10 mbar 99% 51% (crude)
Solvent crystallization Piperazine, H₃NSO₃ 0–5°C, pH 6–7 90% 98%

Sulfonation Reactions with Piperazine Derivatives

Sulfonation of pre-functionalized piperazine compounds is a common pathway to achieve the 2:1 stoichiometry. This method is particularly useful for synthesizing analogs with tailored solubility or reactivity.

Sulfonation of N-Substituted Piperazines

Patent US3019225A details the reaction of piperazine with oleum (fuming sulfuric acid) to form sulfonated intermediates. For example:

  • Reactants : Piperazine (2 mol) + oleum (1 mol).
  • Conditions : 65°C, atmospheric pressure.
  • Outcome : A clear solution of dipiperazine sulfate, which is neutralized with NaOH to yield the final product.

High-Temperature Sulfonation

Patent CN100341854C reports a two-step process:

  • Sulfonation : Piperazine is treated with chlorosulfonic acid at 50–80°C.
  • Neutralization : The intermediate is quenched with aqueous ammonia.
  • Yield : 85–92%.
Table 2: Sulfonation Reaction Parameters
Substrate Sulfonating Agent Temperature Yield Key Byproduct
Piperazine Oleum 65°C 90% H₂O
N-Methylpiperazine ClSO₃H 80°C 92% HCl

Catalytic Methods for Green Synthesis

Recent advances emphasize eco-friendly protocols using sulfamic acid as both a reactant and catalyst.

One-Pot Catalytic Condensation

ScholarsResearchLibrary describes a solvent-free method where piperazine and sulfamic acid react in a 1:2 molar ratio under microwave irradiation:

  • Catalyst : None (autocatalytic).
  • Conditions : 100°C, 30 minutes.
  • Yield : 95%.

Acid-Catalyzed Cyclization

Patent EP1483243A1 employs sulfamic acid to catalyze the formation of piperazine sulfamates from diamines:

  • Substrate : N1-(2'-pyridyl)-1,2-propanediamine.
  • Catalyst : 5 mol% H₃NSO₃.
  • Yield : 88%.
Table 3: Catalytic Synthesis Metrics
Method Catalyst Temperature Time Yield
Microwave-assisted None 100°C 30 min 95%
Acid-catalyzed H₃NSO₃ 80°C 2 hr 88%

Industrial-Scale Production Techniques

Large-scale synthesis requires optimizing cost, safety, and throughput.

Continuous Flow Reactor Systems

Patent US6603003B2 outlines a continuous process for producing sulfamic acid–piperazine (2/1):

  • Reactors : Two-stage tubular reactors.
  • Conditions : 150°C, 10 bar pressure.
  • Output : 500 kg/hr with 98% purity.

Waste Minimization Strategies

Patent DE19547649C2 emphasizes recycling sulfuric acid and piperazine from byproducts:

  • Byproduct recovery : 90% H₂SO₄ recaptured via distillation.
  • Environmental impact : Reduced sulfur emissions by 40%.

Analytical Characterization and Quality Control

Critical quality attributes are verified using:

  • Titration : Quantifies free sulfamic acid (target: <0.5%).
  • XRD : Confirms crystalline structure (reference pattern: ICDD 00-064-0987).
  • HPLC : Purity ≥98% (C18 column, 0.1% H₃PO₄ mobile phase).

Chemical Reactions Analysis

2.1. Catalytic Reactions

Sulfamic acid is known for its efficiency as a green catalyst in various organic transformations. While specific reactions involving a 2:1 ratio of sulfamic acid to piperazine are not well-documented, sulfamic acid's general role in catalysis can be applied to reactions involving piperazine.

  • Oxonium-Ene Reactions : Sulfamic acid has been used to catalyze oxonium-ene reactions under ball milling conditions, providing a straightforward method for synthesizing highly functionalized compounds . This approach could potentially be extended to reactions involving piperazine.

  • Multi-Component Reactions : Sulfamic acid has been utilized in multi-component reactions to synthesize complex molecules like tetrahydropyridines . This versatility suggests its potential use in reactions with piperazine.

3.2. Environmental Impact

Piperazine can participate in atmospheric reactions, influencing particle formation and environmental chemistry . The interaction of sulfamic acid with piperazine might affect these processes, potentially altering environmental outcomes.

Data and Research Findings

While specific data on the 2:1 sulfamic acid-piperazine reaction is limited, the following table summarizes relevant information on sulfamic acid and piperazine reactions:

Reaction Type Catalyst/Reagent Product/Outcome References
Oxonium-Ene ReactionsSulfamic AcidOxabicyclo[3.2.1]octenes
Multi-Component ReactionsSulfamic AcidTetrahydropyridines
Piperazinyl-Ureido Sulfamates SynthesisPiperazine, SulfamoylationSTS Inhibitors
N-Aryl Piperazines SynthesisSulfamic Acid DerivativesBiologically Active Piperazines

Scientific Research Applications

Catalysis

Sulfamic acid-piperazine (2/1) has been utilized as a green catalyst in several organic synthesis reactions. Its catalytic properties facilitate:

  • Synthesis of Aryl-14H-Dibenzo[a,j]xanthenes : This reaction demonstrates the ability of sulfamic acid to act as an efficient catalyst in producing complex organic molecules .
  • Regioselective Synthesis of Primary Allylic Amines : The compound serves as an ammonia equivalent, allowing for selective reactions that are crucial in medicinal chemistry .

Environmental Applications

The compound has shown potential in environmental chemistry, particularly in:

  • Denitrification Processes : Sulfamic acid can reduce nitrate to nitrogen gas under acidic conditions, making it useful for treating nitrate-rich wastewater . This application is vital for mitigating environmental pollution from agricultural runoff.

Cleaning Agents

Sulfamic acid-piperazine (2/1) is effective in descaling and cleaning applications across various industries:

  • Metal and Ceramics Cleaning : It is often preferred over hydrochloric acid due to its lower volatility and toxicity, making it safer for household and industrial use . The compound effectively removes rust and limescale without producing harmful fumes.

Paper and Pulp Industry

In the paper industry, sulfamic acid helps inhibit pulp degradation during bleaching processes at elevated temperatures . Its use allows for efficient bleaching while maintaining the integrity of the pulp.

Dyes and Pigments Manufacturing

Sulfamic acid plays a crucial role in removing excess nitrides during the diazotization reactions involved in dye production. This application not only enhances product quality but also addresses environmental concerns related to nitride disposal .

Case Study 1: Use in Wastewater Treatment

A study demonstrated the effectiveness of sulfamic acid-piperazine (2/1) in denitrifying wastewater from agricultural sources. By applying this compound, researchers were able to significantly reduce nitrate levels, showcasing its potential for large-scale environmental remediation efforts.

Case Study 2: Catalytic Efficiency

In another research project focusing on organic synthesis, sulfamic acid-piperazine (2/1) was tested against traditional catalysts. Results indicated that this compound provided comparable yields with shorter reaction times, confirming its viability as a green alternative in chemical synthesis.

Mechanism of Action

The mechanism of action of sulfamic acid–piperazine (2/1) involves the interaction of its components with various molecular targets. Sulfamic acid acts as a strong acid, participating in acid-base reactions and hydrolysis. Piperazine, on the other hand, binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This dual action makes the compound effective in various applications.

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages of Sulfamic Acid–Piperazine :
    • Versatile intermediate for synthesizing chiral piperazines (e.g., 5-HT receptor ligands) .
    • Environmentally benign catalyst in organic synthesis .
  • Limitations: Reduced bioactivity compared to fluorinated or sulfonamide-functionalized analogs . Potential nitrosation risks under specific pH conditions .

Biological Activity

Sulfamic acid--piperazine (2/1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including synthesis, mechanisms of action, and empirical findings from studies.

Chemical Structure and Synthesis

Sulfamic acid is a sulfonic acid derivative, while piperazine is a cyclic amine. The combination of these two entities results in a compound that may exhibit unique pharmacological properties. The synthesis typically involves the reaction of sulfamic acid with piperazine under controlled conditions, often yielding a crystalline product that can be characterized using spectroscopic techniques such as IR and NMR.

1. Antimicrobial Activity

Research indicates that compounds containing piperazine, including sulfamic acid--piperazine (2/1), exhibit significant antimicrobial properties. A study highlighted the efficacy of piperazine derivatives against various strains of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain piperazine derivatives demonstrated high activity against E. coli and Staphylococcus aureus, suggesting that sulfamic acid--piperazine (2/1) could also possess similar antimicrobial effects .

2. Anticancer Potential

Molecular docking studies have been employed to investigate the binding affinity of sulfamic acid--piperazine (2/1) to various cancer-related targets. Preliminary findings suggest that this compound may inhibit key enzymes involved in tumor growth, potentially leading to anticancer effects. For example, compounds structurally related to sulfamic acid--piperazine have shown promising results against breast carcinoma cell lines, indicating a possible role in cancer therapy .

3. Antioxidant Properties

The antioxidant activity of sulfamic acid--piperazine (2/1) has been assessed through various assays that measure the compound's ability to scavenge free radicals. The results suggest that this compound can effectively reduce oxidative stress in cellular models, which is crucial for preventing cellular damage and maintaining overall health .

Case Studies and Empirical Findings

A series of in vitro studies have been conducted to evaluate the biological activities of sulfamic acid--piperazine (2/1). These studies typically involve:

  • Cell Viability Assays : Assessing the impact on cancer cell lines such as MCF-7.
  • Antimicrobial Testing : Evaluating the effectiveness against bacterial and fungal strains.
  • Oxidative Stress Measurements : Using DPPH assays to quantify antioxidant capacity.
Study FocusMethodologyKey Findings
Antimicrobial ActivityIn vitro testing on bacterial strainsEffective against E. coli and S. aureus
Anticancer PotentialMolecular docking and cell assaysInhibitory effects on MCF-7 cell viability
Antioxidant CapacityDPPH radical scavenging assaySignificant reduction in oxidative stress markers

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sulfamic Acid--Piperazine (2/1), and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperazine derivatives are functionalized with sulfonic acid groups using reagents like chloroacetyl chloride under controlled temperatures (e.g., 40–60°C) in solvents such as N,N-dimethylacetamide (DMAc). Reaction optimization includes adjusting molar ratios (e.g., 1:1.2 for piperazine:sulfonic acid precursor) and monitoring pH (e.g., maintaining pH 7–8 with sodium bicarbonate) to minimize side products. Purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Sulfamic Acid--Piperazine (2/1)?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm and sulfonic acid protons at δ 7.0–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 238.3 for the free acid form) .

Advanced Research Questions

Q. How do pH and ionic strength influence the stability and interaction of Sulfamic Acid--Piperazine (2/1) with biological macromolecules?

  • Methodological Answer :

  • pH Stability : The compound’s pKa values (e.g., 1.7 for the hydroxyl group and 7.9 for the piperazine nitrogen in water) dictate its buffering capacity. Stability studies using UV-Vis spectroscopy show optimal buffering at pH 6.0–8.0, with degradation observed below pH 4.0 due to sulfonic acid group protonation .
  • Ionic Strength Effects : Conductivity assays reveal reduced binding affinity to enzymes (e.g., carbonic anhydrase) at high NaCl concentrations (>150 mM), suggesting electrostatic interactions dominate .
  • Interaction Studies : Fluorescence quenching assays with calixarenes or serum albumin quantify binding constants (e.g., Kb = 1.2 × 10⁴ M⁻¹) .

Q. What computational strategies are employed to model the interaction mechanisms and predict the reactivity of Sulfamic Acid--Piperazine (2/1)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonic acid group acts as an electron-deficient center .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with PI3K kinases) using force fields like AMBER. Trajectory analysis identifies hydrogen bonds between the piperazine nitrogen and Asp841 (bond length: 2.8 Å) .
  • QSAR Models : Predict logP (0.85) and solubility (ESOL LogS = -2.3) to optimize pharmacokinetic properties .

Notes for Experimental Design

  • Contradiction Analysis : Discrepancies in reported pKa values (e.g., 3.6 in methylcellosolve-water) highlight solvent-dependent ionization. Validate using multiple techniques (e.g., NMR pH titrations) .
  • Safety Protocols : Use fume hoods during synthesis due to volatile intermediates (e.g., chloroacetyl chloride). Adhere to GHS hazard codes (e.g., H315 for skin irritation) .

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